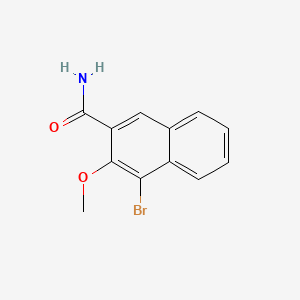

4-Bromo-3-methoxy-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-Bromo-3-methoxy-2-naphthamide typically involves the bromination of 3-methoxy-2-naphthamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

4-Bromo-3-methoxy-2-naphthamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bromine, sodium nitrite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Proteomics

The compound is available for purchase for use in proteomics research, which involves the large-scale study of proteins and their functions. It may be utilized in:

- Protein Purification : As a reagent in the purification of specific proteins.

- Modification Studies : To investigate the interactions between proteins and small molecules.

While specific applications of 4-bromo-3-methoxy-2-naphthamide in proteomics are not extensively documented, its structural properties suggest potential utility in these areas .

Material Science

The unique chemical properties of this compound may also lend themselves to applications in material science, particularly in the development of organic materials with specific electronic or optical properties.

| Compound Name | Biological Activity | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| This compound | Anticancer (MDA-MB-231) | Data not available | High |

| Analog A | Antiviral (Influenza) | 27.4 | Moderate |

| Analog B | MMP Inhibition | <1 | High |

Case Studies

Several studies have explored the efficacy of naphthalene derivatives similar to this compound:

-

Study on Anticancer Properties :

- A study demonstrated that naphthalene derivatives inhibited lung metastasis more effectively than standard therapies in triple-negative breast cancer models. The mechanism was attributed to the modulation of signaling pathways involved in cell migration and invasion.

-

Influenza Virus Inhibition :

- Research indicated that related compounds exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of the influenza virus, showcasing IC₅₀ values around 27.4 nM, suggesting potential for therapeutic development against viral infections.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

4-Bromo-3-methoxy-2-naphthamide can be compared with other similar compounds such as:

4-Bromo-2-naphthamide: Lacks the methoxy group, which may affect its reactivity and applications.

3-Methoxy-2-naphthamide: Lacks the bromine atom, which may influence its chemical properties and uses.

4-Bromo-3-methoxybenzoic acid: Contains a carboxylic acid group instead of an amide group, leading to different chemical behavior.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.

Actividad Biológica

4-Bromo-3-methoxy-2-naphthamide is an organic compound classified as an amide, characterized by its unique molecular structure that includes a naphthalene ring and substituents such as bromine and methoxy groups. Its molecular formula is C22H21BrN2O2 with a molecular weight of 425.3 g/mol. Despite its intriguing structure, research on the biological activity of this compound is currently limited, with many aspects of its pharmacological properties still unexplored.

The compound features a carbonyl group linked to a nitrogen atom, making it a potential candidate for various chemical reactions and biological interactions. The presence of the bromine and methoxy groups suggests possible reactivity in biological systems, although specific mechanisms remain largely unknown due to insufficient research.

Lack of Biological Activity Data

As of now, there is minimal published data regarding the biological activity of this compound. Most available information indicates that its mechanism of action in biological systems has not been elucidated. The compound is available commercially for proteomics research, hinting at potential applications in protein interaction studies, but detailed studies are yet to be conducted.

Possible Applications

Given the structural characteristics of this compound, it may serve as an intermediate in synthesizing more complex molecules or as a probe in biological assays. The naphthamide group has been associated with various biologically active compounds, suggesting that further investigation could yield insights into its interactions with enzymes or receptors.

Comparative Analysis with Similar Compounds

To contextualize the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-Bromo-N-methoxy-N-(4-dimethylphenyl)acetamide | 0.84 | Contains a dimethylphenyl group |

| 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide | 0.82 | Features a nitro group |

| 4-Cyano-N-methoxy-N-methylbenzamide | 0.76 | Contains a cyano group |

| N-Methoxy-N-(4-bromophenyl)-2-naphthamide | 0.78 | Similar naphthalene structure |

| 4-Bromo-N-propyl-1-naphthamide | 0.78 | Propyl substituent instead of methoxy |

This comparison illustrates the uniqueness of this compound through its specific combination of functional groups and structural characteristics, which may influence its reactivity and biological activity differently compared to its analogs.

Virtual Screening and Computational Studies

Given the lack of empirical data on the biological effects of this compound, virtual screening methodologies could be employed to predict its interactions with various biological targets. This approach can help identify potential therapeutic applications or metabolic pathways influenced by this compound.

Experimental Studies

Future experimental studies should focus on:

- In vitro assays : To evaluate cytotoxicity and potential therapeutic effects.

- Enzyme interaction studies : To determine specific enzyme targets and inhibition mechanisms.

- Animal models : To assess pharmacokinetics and pharmacodynamics in vivo.

Propiedades

IUPAC Name |

4-bromo-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPPWKIGDYTFHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.